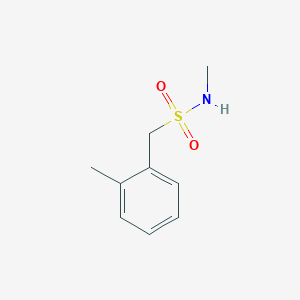

N-methyl-1-(o-tolyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-1-(o-tolyl)methanesulfonamide is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . It is primarily used for research purposes and is known for its applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(o-tolyl)methanesulfonamide typically involves the reaction of o-tolylmethanesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-1-(o-tolyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-Methyl-1-(o-tolyl)methanesulfonamide has shown significant potential in pharmaceutical research, particularly as a building block for synthesizing various drugs. Its biological activity is notable against bacterial infections, making it a candidate for developing new antibiotics.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial properties that can be harnessed to combat resistant strains of bacteria. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its utility in formulating new antimicrobial agents.

Drug Development

The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to participate in various chemical reactions enhances its versatility in drug development processes.

Agricultural Applications

In agriculture, this compound is being investigated for its potential as a pesticide and herbicide. Its chemical structure allows it to interact with biological systems effectively, which is crucial in pest control strategies.

Pesticidal Activity

The compound has been noted for its efficacy against certain arthropodal pests. Research has shown that formulations containing this compound can significantly reduce pest populations, thus improving crop yields .

Herbicidal Properties

Although still under study, the compound is being evaluated for its herbicidal activity against common weeds. Its mechanism of action likely involves disrupting biological processes within the target plants, leading to their demise .

Chemical Properties and Stability Studies

Understanding the chemical properties and stability of this compound is crucial for its application in both pharmaceuticals and agriculture.

Chemical Structure and Reactivity

The molecular formula of this compound is C₉H₁₃N₃O₂S, with a molecular weight of approximately 201.27 g/mol. The presence of sulfonamide groups contributes to its reactivity and interaction with biological targets .

Stability Studies

Stability studies indicate that the compound remains stable under various pH conditions, which is advantageous for both pharmaceutical formulations and agricultural applications . However, further research is necessary to optimize storage conditions and enhance shelf life.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

These findings highlight the compound's versatility and potential impact across different sectors.

Mecanismo De Acción

The mechanism of action of N-methyl-1-(o-tolyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Methanesulfonamide: A simpler sulfonamide with similar chemical properties.

N-phenylmethanesulfonamide: Another sulfonamide with a phenyl group instead of a tolyl group.

N-methylmethanesulfonamide: A related compound with a methyl group instead of a tolyl group.

Uniqueness

N-methyl-1-(o-tolyl)methanesulfonamide is unique due to the presence of both a methyl and a tolyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific research applications where these properties are desired .

Actividad Biológica

N-methyl-1-(o-tolyl)methanesulfonamide is a compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C9H13N1O2S

- CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features a methanesulfonamide group attached to an o-tolyl moiety, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an antimicrobial and anticancer agent.

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that modifications in the sulfonamide group can enhance antibacterial potency against Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

2. Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as pancreatic ductal adenocarcinoma (PDAC) cells.

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against three PDAC cell lines (02.03, 03.27, and 04.03). The results indicated varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| 02.03 | 45.5 |

| 03.27 | 38.2 |

| 04.03 | >100 |

The compound exhibited significant activity against the 02.03 and 03.27 cell lines but was less effective on the 04.03 line, suggesting a selective mechanism of action.

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key enzymes associated with cell metabolism and proliferation.

Enzyme Inhibition

Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria and certain cancer cells. This inhibition disrupts nucleotide synthesis, leading to impaired cell growth.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.

Key Pharmacokinetic Parameters

- Absorption: Rapidly absorbed after oral administration.

- Half-life: Approximately 4 hours.

- Bioavailability: Estimated at 70%.

Propiedades

IUPAC Name |

N-methyl-1-(2-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-8-5-3-4-6-9(8)7-13(11,12)10-2/h3-6,10H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXNDHYUCRTCJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.